Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
Description
Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 6. This structure combines a bicyclic aromatic system with electron-withdrawing (bromo) and electron-donating (ester) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization via hydrolysis or amidation.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6(9)11-5-3-10-12-7(4)5/h2-3H,1H3,(H,10,12) |
InChI Key |
JDFLOMMKLALUEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation via Diazonium Salt Intermediate and Acidic Conditions
A patented method (CN102911174A) describes a high-yield preparation of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which is closely related to the methyl ester derivative under discussion. This method involves:
- Using an intermediate (denoted as compound V) and sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid).
- The reaction is conducted at low temperatures (preferably -5 to 0 °C) to form the pyrazolo[4,3-b]pyridine core with bromine substitution.
- The process benefits from mild reaction conditions, simple operation, straightforward post-reaction treatment, and yields exceeding 90%.
The key step is the diazotization reaction facilitated by sodium nitrite, which enables ring closure and bromine incorporation efficiently.
Alternative Approach via Pyridine Formation on Pyrazole
The synthesis can also be approached by reacting 3-aminopyrazole derivatives with 1,3-biselectrophiles such as dicarbonyl compounds. The mechanism typically involves nucleophilic attack by the amino group or β-position carbon of the pyrazole on carbonyl groups, followed by dehydration to form the bicyclic system. This method allows for the introduction of various substituents, including bromine, by selecting appropriate starting materials or reagents.
Experimental Procedures and Analytical Data
Bromination and Esterification Steps
- Starting from 1H-pyrazolo[4,3-b]pyridine or its derivatives, bromination at position 5 can be achieved using brominating agents under controlled conditions.
- Esterification to the methyl ester is typically performed by reacting the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts.
Representative Experimental Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization and ring closure | Sodium nitrite, dilute H2SO4 or HCl | -5 to 0 °C | >90 | Mild, simple operation |
| Bromination | Brominating agent (e.g., NBS or Br2) | Room temperature | Variable | Controlled to avoid polybromination |
| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Reflux | High | Converts acid to methyl ester |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the heterocyclic framework and substitution pattern.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1700 cm^-1) and aromatic ring vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
- Elemental Analysis: Validates purity and correct elemental composition.
Comparative Analysis of Preparation Routes
| Method | Key Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization with NaNO2 | Intermediate V (diazonium) | Acidic, low temperature | >90 | High yield, mild conditions | Requires careful temperature control |
| Pyridine formation on pyrazole | 3-Aminopyrazole derivatives | Reflux with dicarbonyls | Moderate | Versatile substitution patterns | Longer reaction times |
| Bromination + esterification | Pyrazolo[4,3-b]pyridine | Room temp to reflux | Variable | Straightforward | Potential for overbromination |
Research Outcomes and Applications
- The diazotization method has been successfully applied to synthesize kinase inhibitor intermediates with high efficiency and purity.
- Functionalization of the brominated pyrazolo[4,3-b]pyridine scaffold enables further derivatization for drug discovery efforts.
- The synthetic strategies allow for scalable production suitable for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5-position.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Scientific Research Applications of Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate
This compound is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine framework. It has a molecular formula of C8H6BrN3O2 and a molecular weight of approximately 256.06 g/mol. The presence of a bromine substituent at the 5-position and a carboxylate group at the 7-position influences its reactivity and biological properties. It is typically available in high purity (around 97%) and is mainly used in medicinal chemistry and pharmacology research.
Applications in Scientific Research
This compound is utilized in various scientific applications:
- Building Blocks for Synthesis: It serves as a crucial building block in synthesizing complex molecules with potential biological activity .
- Ligand Design: The compound is used in ligand design for metal complexes, enabling the creation of novel catalysts or functional materials.
- Pharmaceutical Research: It is involved in creating new drugs targeting various diseases due to its significant biological activity.
Research indicates that this compound exhibits significant biological activity. Interaction studies often focus on its binding affinity to various biological targets using techniques such as:
- Spectroscopy
- Calorimetry
- Surface Plasmon Resonance
These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazolo[4,3-b]pyridine scaffold is structurally analogous to other fused heterocycles, such as the cyclopenta[c]pyridine derivatives described in and . Key differences include:
- Core Ring Systems : The pyrazolo[4,3-b]pyridine core (bicyclic) contrasts with the tricyclic perhydro-4,6-epoxycyclopenta[c]pyridine in . The latter’s rigidity and stereochemistry (e.g., C2/c space group ) may reduce solubility compared to the planar pyrazolo system.
- Substituent Effects : The 5-bromo group in the target compound enhances electrophilicity for nucleophilic substitution, whereas 5-oxo or 7-hydroxy groups in ’s derivatives promote hydrogen bonding and salt formation for improved aqueous solubility .
Physicochemical Properties
- Solubility: The 5-bromo-7-ester derivative likely exhibits lower aqueous solubility than hydroxylated analogues (e.g., ’s compounds converted to salts with monovalent cations ).
- Reactivity : Bromine enables Pd-catalyzed cross-coupling, whereas hydroxyl/oxo groups require protection (e.g., silylation) prior to functionalization.
Crystallographic and Spectroscopic Data
- Target Compound: No direct data provided, but SHELX-based refinement (common for small molecules ) would resolve bond angles and packing.
- Cyclopenta[c]pyridine Derivative: Crystallizes in monoclinic C2/c with a = 23.2211 Å, β = 107.735° , suggesting distinct packing vs. pyrazolo derivatives.
Biological Activity
Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate (CAS No. 2940947-05-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzymatic inhibition, anti-inflammatory effects, and antioxidant capacity, supported by various studies.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 242.05 g/mol
- CAS Number : 2940947-05-5
Enzymatic Inhibition
Anti-inflammatory Effects
Antioxidant Capacity
Study 1: DYRK1A Inhibition and Neuroprotection
Study 2: Antioxidant Activity Assessment
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | DYRK1A Inhibition IC50 (nM) | Anti-inflammatory Activity | Antioxidant Capacity |
|---|---|---|---|---|
| This compound | 2940947-05-5 | <10 | Significant | High |
| Related Compound A | 2090743-35-2 | <50 | Moderate | Moderate |
| Related Compound B | 2940947-06-2 | <100 | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
